molecular formula C17H14N2O2S B12261752 Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate

Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate

Cat. No.: B12261752
M. Wt: 310.4 g/mol
InChI Key: QCCNEIJOODWUQD-UHFFFAOYSA-N
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Description

Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate typically involves the reaction of phthalazinone derivatives with appropriate benzoate esters. One common method includes the use of a nucleophilic substitution reaction where the phthalazinone derivative reacts with a benzoate ester in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. Additionally, the compound can modulate signaling pathways such as the NF-kB pathway, which plays a role in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(1-phthalazinylsulfanyl)acetyl]amino}benzoate
  • 4-Benzyl-1(2H)-phthalazinone derivatives
  • 2,4-Disubstituted thiazoles

Uniqueness

Methyl 4-[(phthalazin-1-ylsulfanyl)methyl]benzoate is unique due to its specific structural features, which confer distinct biological activities. Compared to other phthalazinone derivatives, it has a unique combination of a phthalazinone moiety and a benzoate ester, which enhances its bioactivity and potential therapeutic applications .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 4-(phthalazin-1-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C17H14N2O2S/c1-21-17(20)13-8-6-12(7-9-13)11-22-16-15-5-3-2-4-14(15)10-18-19-16/h2-10H,11H2,1H3

InChI Key

QCCNEIJOODWUQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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